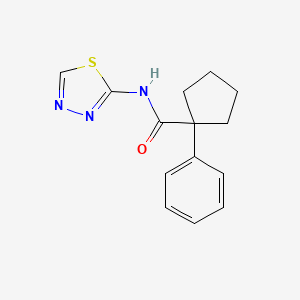![molecular formula C14H18N2O5S B5737423 N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine, also known as MPGS, is a synthetic compound that has been widely used in scientific research. This molecule has gained attention due to its unique properties, which make it a valuable tool for investigating the physiological and biochemical effects of various compounds.
Wirkmechanismus
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine acts as a competitive antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory processes. By blocking the glycine-binding site, this compound reduces the activity of the NMDA receptor, which can lead to a decrease in glutamate release and excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the activity of the NMDA receptor, which can lead to a decrease in glutamate release and excitotoxicity. This compound has also been shown to modulate the activity of other glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine has several advantages as a tool for investigating the physiological and biochemical effects of various compounds. This molecule is highly selective for the glycine-binding site on the NMDA receptor, which allows for specific modulation of this receptor. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine. One area of interest is the role of this compound in the development of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to modulate the activity of glutamate receptors, which are involved in the pathogenesis of these diseases. Another area of interest is the development of new compounds that can selectively target the glycine-binding site on the NMDA receptor. These compounds may have therapeutic potential for the treatment of various neurological disorders. Finally, more research is needed to fully understand the physiological and biochemical effects of this compound, as well as its potential limitations as a research tool.
Conclusion:
In conclusion, this compound is a valuable tool for investigating the physiological and biochemical effects of various compounds. This molecule has been extensively used in scientific research to study the role of glutamate in learning and memory processes, as well as the pathogenesis of neurodegenerative diseases. While there are some limitations to the use of this compound in lab experiments, this molecule remains a valuable tool for investigating the complex mechanisms underlying neurological disorders.
Synthesemethoden
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine can be synthesized using a variety of methods, but the most common approach involves the reaction between N-methyl glycine and 4-(1-pyrrolidinylsulfonyl)benzoyl chloride. This reaction can be carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine has been extensively used in scientific research as a tool to investigate the physiological and biochemical effects of various compounds. This molecule has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory processes. This compound has also been used to study the role of glutamate in the development of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[methyl-(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-15(10-13(17)18)14(19)11-4-6-12(7-5-11)22(20,21)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWLVQPTOBEVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
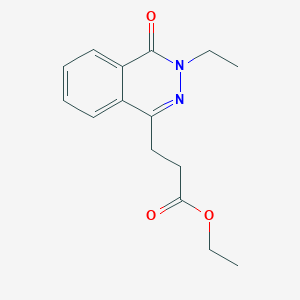
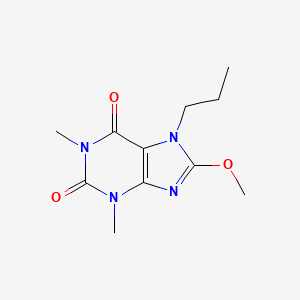
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)
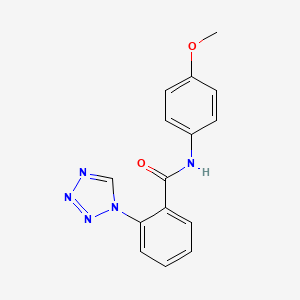
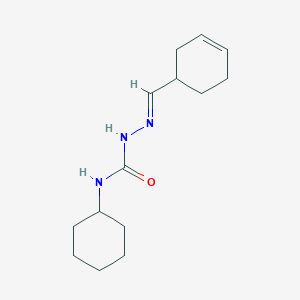

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)
![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
